molecular formula C14H21NO4 B14056210 (2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate

(2S,6S)-2,6-Dimethylmorpholine (R)-2-hydroxy-2-phenylacetate

Cat. No.: B14056210
M. Wt: 267.32 g/mol
InChI Key: NALUPIVEBULWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate typically involves the use of chiral resolution techniques to obtain the desired enantiomer. One common method includes the preparation of ®-norketamine via chiral resolution from racemic norketamine using L-pyroglutamic acid . The reaction conditions often involve specific temperature and pH controls to ensure the selective formation of the (2S,6S) isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale chiral resolution processes, utilizing advanced chromatographic techniques to separate the desired enantiomer from its racemic mixture. The use of high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are common in these processes to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, where the hydroxyl group can be replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or tetrahydrofuran to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptor, and influence signaling pathways like the mammalian target of rapamycin (mTOR) pathway . These interactions contribute to its potential antidepressant and neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,6R)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate
  • (R,S)-Ketamine
  • (R,S)-Norketamine

Uniqueness

(2S,6S)-2,6-Dimethylmorpholine ®-2-hydroxy-2-phenylacetate is unique due to its specific stereochemistry, which imparts distinct biological activity compared to its isomers and related compounds. Its ability to selectively interact with certain molecular targets makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

2,6-dimethylmorpholine;2-hydroxy-2-phenylacetic acid

InChI

InChI=1S/C8H8O3.C6H13NO/c9-7(8(10)11)6-4-2-1-3-5-6;1-5-3-7-4-6(2)8-5/h1-5,7,9H,(H,10,11);5-7H,3-4H2,1-2H3

InChI Key

NALUPIVEBULWHN-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC(O1)C.C1=CC=C(C=C1)C(C(=O)O)O

Origin of Product

United States

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